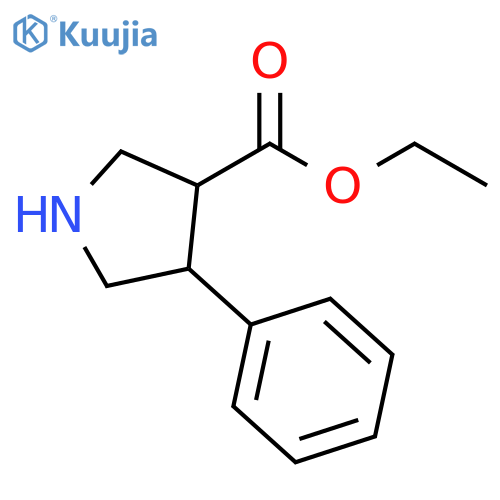

Cas no 1003562-07-9 (ethyl 4-phenylpyrrolidine-3-carboxylate)

ethyl 4-phenylpyrrolidine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 4-phenylpyrrolidine-3-carboxylate

-

- インチ: 1S/C13H17NO2/c1-2-16-13(15)12-9-14-8-11(12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3

- InChIKey: QRPKWKHMIUWDBI-UHFFFAOYSA-N

- ほほえんだ: N1CC(C2=CC=CC=C2)C(C(OCC)=O)C1

計算された属性

- せいみつぶんしりょう: 219.125929g/mol

- どういたいしつりょう: 219.125929g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ぶんしりょう: 219.28g/mol

- トポロジー分子極性表面積: 38.3Ų

ethyl 4-phenylpyrrolidine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1453973-0.5g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95.0% | 0.5g |

$671.0 | 2025-02-21 | |

| Enamine | EN300-1453973-0.25g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95.0% | 0.25g |

$642.0 | 2025-02-21 | |

| Enamine | EN300-1453973-2.5g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95.0% | 2.5g |

$1370.0 | 2025-02-21 | |

| Enamine | EN300-1453973-1000mg |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 1000mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1453973-2500mg |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 2500mg |

$1370.0 | 2023-09-29 | ||

| Enamine | EN300-1453973-250mg |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 250mg |

$642.0 | 2023-09-29 | ||

| Enamine | EN300-1453973-10.0g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95.0% | 10.0g |

$3007.0 | 2025-02-21 | |

| Enamine | EN300-1453973-0.05g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95.0% | 0.05g |

$587.0 | 2025-02-21 | |

| Chemenu | CM301417-1g |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 95% | 1g |

$668 | 2023-02-19 | |

| Enamine | EN300-1453973-100mg |

ethyl 4-phenylpyrrolidine-3-carboxylate |

1003562-07-9 | 100mg |

$615.0 | 2023-09-29 |

ethyl 4-phenylpyrrolidine-3-carboxylate 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

ethyl 4-phenylpyrrolidine-3-carboxylateに関する追加情報

Research Brief on Ethyl 4-Phenylpyrrolidine-3-Carboxylate (CAS: 1003562-07-9): Recent Advances and Applications in Chemical Biology and Medicine

Ethyl 4-phenylpyrrolidine-3-carboxylate (CAS: 1003562-07-9) is a synthetic pyrrolidine derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds, as well as its direct biological activities. This research brief provides an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.

One of the most notable advancements in the study of ethyl 4-phenylpyrrolidine-3-carboxylate is its application as a building block for the synthesis of novel heterocyclic compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of pyrrolidine-based scaffolds, which are prevalent in many FDA-approved drugs. The researchers highlighted the compound's ability to undergo diverse functionalization reactions, enabling the creation of libraries of derivatives with enhanced bioactivity. The study also reported that certain derivatives exhibited promising inhibitory effects against specific enzymes involved in inflammatory pathways.

In addition to its synthetic applications, ethyl 4-phenylpyrrolidine-3-carboxylate has been investigated for its direct biological effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits moderate affinity for serotonin receptors, suggesting potential applications in the treatment of neurological disorders. The study employed molecular docking simulations and in vitro binding assays to elucidate the compound's interactions with receptor subtypes, providing valuable insights for future drug design efforts.

Another significant development involves the compound's role in cancer research. A 2024 study in the European Journal of Medicinal Chemistry explored the antiproliferative activity of ethyl 4-phenylpyrrolidine-3-carboxylate derivatives against various cancer cell lines. The researchers identified a specific derivative (modified at the carboxylate position) that showed selective cytotoxicity towards breast cancer cells while exhibiting minimal effects on normal cells. Mechanistic studies suggested that this activity might be linked to the induction of apoptosis through mitochondrial pathways.

The pharmacokinetic properties of ethyl 4-phenylpyrrolidine-3-carboxylate have also been a subject of recent investigation. A 2023 ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling study published in Drug Metabolism and Disposition reported favorable metabolic stability and moderate blood-brain barrier permeability for this compound. These findings support its potential as a central nervous system (CNS)-targeted therapeutic agent and provide guidance for further structural optimization.

From a synthetic chemistry perspective, recent advances in the preparation of ethyl 4-phenylpyrrolidine-3-carboxylate have focused on developing more efficient and sustainable synthetic routes. A 2024 Green Chemistry publication described a novel catalytic asymmetric synthesis method that significantly improves the enantioselectivity and yield of the compound. This advancement is particularly important given the growing emphasis on chiral purity in pharmaceutical development.

In conclusion, ethyl 4-phenylpyrrolidine-3-carboxylate (CAS: 1003562-07-9) continues to be a compound of significant interest in chemical biology and medicinal chemistry research. Its dual role as a versatile synthetic intermediate and a biologically active scaffold makes it valuable for drug discovery efforts. Recent studies have expanded our understanding of its pharmacological potential, particularly in neurology and oncology applications. Future research directions may include further exploration of its structure-activity relationships, development of more potent derivatives, and investigation of its therapeutic potential in disease models.

1003562-07-9 (ethyl 4-phenylpyrrolidine-3-carboxylate) 関連製品

- 891116-84-0(3-chloro-N-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1895506-59-8(1-(2,6-difluoro-3-methylphenyl)propan-2-ol)

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)

- 872198-09-9(6-(4-chlorophenyl)methyl-8-(4-ethoxybenzoyl)-2H,3H,6H,9H-1,4dioxino2,3-gquinolin-9-one)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 2225176-50-9(5-Fluoro-2-ethylpyridine-4-boronic acid)

- 1071-71-2(Hexanoic acid,6-chloro-6-oxo-, ethyl ester)

- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)